2,4-Difluoro-5-iodoaniline
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Overview
Description
2,4-Difluoro-5-iodoaniline is an aromatic amine compound characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 2,4-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often require careful control of temperature and pH to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or distillation to obtain the compound in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2,4-Difluoro-5-iodoaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-iodoaniline involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
2,4-Difluoroaniline: Lacks the iodine atom, leading to different reactivity and applications.
2,4-Diiodoaniline:
2,4-Difluoro-5-bromoaniline: Similar structure with bromine instead of iodine, resulting in distinct reactivity patterns.
Uniqueness: 2,4-Difluoro-5-iodoaniline is unique due to the combination of fluorine and iodine atoms, which imparts specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with tailored properties for various applications.
Properties
IUPAC Name |
2,4-difluoro-5-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLSDHLIQPFAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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